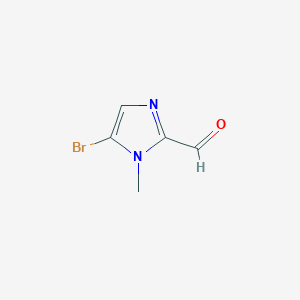

5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related imidazole compounds has been reported using various methods. For instance, an efficient and green procedure for the synthesis of 2,4,5-trisubstituted imidazoles has been developed using a catalytic amount of 1-methylimidazolium hydrogenesulfate, a Brønsted acidic ionic liquid. This method highlights the potential for sustainable and cost-effective synthesis routes that could be applicable to the synthesis of "5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde" .

Molecular Structure Analysis

X-ray diffraction analysis has been employed to determine the structure of related compounds, such as 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde and 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole. These studies reveal the importance of intermolecular interactions and the molecular geometry of bromo-substituted heterocycles, which are likely to be relevant for "5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde" as well .

Chemical Reactions Analysis

The reactivity of imidazole carbaldehydes has been explored through various reactions. For example, transmetallations of 1-protected 4-bromoimidazol-5-yllithium derivatives have been studied, indicating that 4-bromoimidazole-2-carbaldehydes are usually the major products. This suggests that "5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde" may also undergo similar transmetallation reactions, leading to various derivatives .

Physical and Chemical Properties Analysis

Photophysical studies of related compounds have shown that the emission spectrum and quantum yield can vary significantly in different solvents, which is indicative of the solvatochromic behavior of these molecules. Such properties are crucial for understanding the interaction of "5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde" with its environment and its potential applications in materials science . Additionally, the thermal stability of related compounds has been assessed, revealing good stability up to certain temperatures, which could be an important factor for the practical use of "5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde" .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde is used as a building block in medicinal chemistry. Its derivatives, such as 5-imidazole-carbaldehydes, are synthesized and explored for potential biological activities. For instance, Orhan et al. (2019) synthesized new compounds from 4-methyl-1H-imidazole-5-carbaldehyde, which could have biological activities. This highlights the compound's role in creating new molecules with potential therapeutic uses (Orhan, Kose, Alkan, & Öztürk, 2019).

Chemical Properties and Reactions

The compound's chemical properties allow for various reactions and syntheses. For example, Iddon et al. (1995) studied the transmetallations of 4-bromoimidazol-5-yllithium derivatives, leading to products like 4-bromoimidazole-2-carbaldehydes. These reactions showcase the compound's versatility in organic synthesis (Iddon, Petersen, Becher, & Christensen, 1995).

Application in Oxime Complexes

The compound's derivatives, such as oximes, have been structurally and computationally analyzed for their complexation with metals. Ofori et al. (2016) studied silver imidazolecarbaldehyde oxime complexes, demonstrating the compound's potential in forming complexes with diverse coordination modes. This has implications in materials science and coordination chemistry (Ofori, Suvanto, Jääskeläinen, Koskinen, Koshevoy, & Hirva, 2016).

Synthesis of Imidazole Derivatives

Li et al. (2012) developed a gold(I)-catalyzed synthesis of 2-fluoroalkyl imidazole derivatives using 5-methyl imidazoles. This process exemplifies the compound's application in synthesizing structurally diverse imidazole derivatives, which are important in various chemical domains (Li, Li, Yuan, Peng, Li, Zhang, & Wu, 2012).

Role in Synthesis of Heterocyclic Compounds

The compound is instrumental in synthesizing various heterocyclic compounds. Iddon and Khan (1987) described methods for synthesizing polysubstituted imidazoles from tribromoimidazoles, indicating the compound's utility in creating diverse heterocycles (Iddon & Khan, 1987).

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

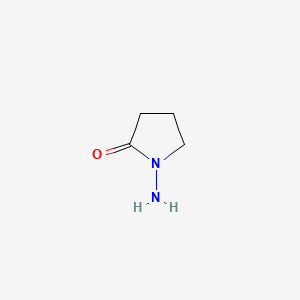

IUPAC Name |

5-bromo-1-methylimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-8-4(6)2-7-5(8)3-9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUTWKQTEYLBKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50508667 | |

| Record name | 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde | |

CAS RN |

79326-88-8 | |

| Record name | 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde](/img/structure/B1281492.png)